molecular formula C15H21NO5S B5632764 (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol

Cat. No.: B5632764
M. Wt: 327.4 g/mol
InChI Key: PQWBYCSCFLQPMJ-HNNXBMFYSA-N
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Description

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a sulfonyl group, and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Construction of the Pyrrolidin-3-ol Moiety: This step involves the formation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the pyrrolidin-3-ol moiety.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides or alcohols.

    Substitution: Introduction of new functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology: Medicine: Research into its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits. Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

    (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness: The presence of the hydroxyl group in (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol provides unique reactivity and potential for hydrogen bonding, which can influence its chemical behavior and interactions in biological systems.

Properties

IUPAC Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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